2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-{[(E)-1-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a benzo[de]isoquinoline core
Preparation Methods
The synthesis of 2-{[(E)-1-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups can be further functionalized to form imines, amines, thioureas, and hydrazones . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one can yield a series of imines .
Scientific Research Applications
2-{[(E)-1-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to participate in photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, which are crucial for its function as a chemosensor . These processes enable the compound to detect and respond to the presence of various ions and molecules.
Comparison with Similar Compounds
Similar compounds to 2-{[(E)-1-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione include:
- 2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-[(1-Naphthylmethylene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
These compounds share a similar benzo[de]isoquinoline-1,3-dione core but differ in their substituent groups, which can significantly impact their chemical properties and applications
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(E)-(4-ethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H16N2O3/c1-2-26-16-11-9-14(10-12-16)13-22-23-20(24)17-7-3-5-15-6-4-8-18(19(15)17)21(23)25/h3-13H,2H2,1H3/b22-13+ |
InChI Key |
CASUUYMOVLJROT-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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